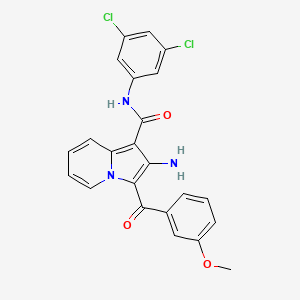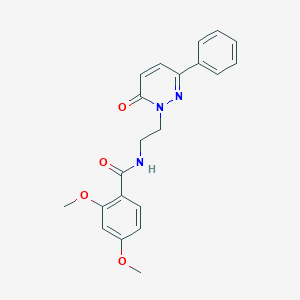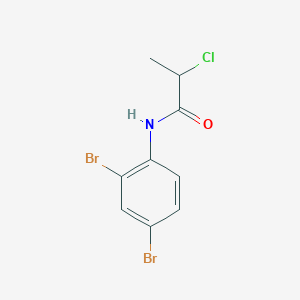![molecular formula C18H13BrN2O B2713445 4-bromo-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide CAS No. 316131-66-5](/img/structure/B2713445.png)
4-bromo-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is known for its unique structural properties, which make it a valuable subject of study in both organic and inorganic chemistry.
Métodos De Preparación
The synthesis of 4-bromo-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide involves the condensation of 4-bromo-benzohydrazide with naphthalen-1-carbaldehyde in the presence of a suitable catalyst. The typical synthetic route is as follows:
- Dissolve 4-bromo-benzohydrazide (1.0 mmol) and naphthalen-1-carbaldehyde (1.2 mmol) in ethanol (10 mL).
- Add a suitable catalyst, such as p-toluenesulfonic acid, to the reaction mixture.
- Heat the reaction mixture under reflux for 4-6 hours.
- Allow the reaction mixture to cool to room temperature and filter the precipitated product.
- Wash the product with cold ethanol and dry under vacuum to obtain 4-bromo-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide as a yellow solid.
Análisis De Reacciones Químicas
4-bromo-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
Materials Science: It has been investigated as a precursor for the synthesis of novel polymers and materials with desirable properties such as high thermal stability and mechanical strength.
Medicine: The compound has shown potential as an anti-cancer agent by inducing apoptosis in cancer cells through targeting specific molecular pathways.
Optoelectronics: The compound’s nonlinear optical properties make it suitable for applications in optoelectronic devices, such as optical switches and modulators.
Mecanismo De Acción
The mechanism of action of 4-bromo-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide is not fully understood, but research has shown that it interacts with specific molecular targets in cells, leading to changes in cellular signaling pathways and ultimately inducing cell death. The compound has been shown to target multiple pathways involved in cancer cell survival, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Comparación Con Compuestos Similares
4-bromo-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide can be compared with other similar compounds, such as:
(E)-4-bromo-N’-(2,4-dimethoxybenzylidene)benzohydrazide:
(E)-4-bromo-N’-(4-methoxybenzylidene)benzohydrazide: Known for its crystal structure and intermolecular interactions, this compound has applications in materials science.
(E)-4-bromo-N’-(2,3-dichlorobenzylidene)benzohydrazide: This compound has been investigated for its hydrogen bonding and molecular orbital properties.
The uniqueness of 4-bromo-N’-[(E)-naphthalen-1-ylmethylidene]benzohydrazide lies in its specific structural configuration and the resulting properties, which make it a valuable compound for various scientific research applications.
Propiedades
IUPAC Name |
4-bromo-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O/c19-16-10-8-14(9-11-16)18(22)21-20-12-15-6-3-5-13-4-1-2-7-17(13)15/h1-12H,(H,21,22)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHQHSBGQLCIKM-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2713362.png)

![3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2713365.png)


![N-(3-methoxyphenyl)-2-((4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2713369.png)

![2-[4-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)piperazin-1-yl]ethanol](/img/structure/B2713372.png)

![N-[(4-fluorophenyl)methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2713375.png)


![6-[2-(4-Benzylpiperidin-1-yl)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2713384.png)
![2-(8-Amino-1,4-dioxaspiro[4.5]decan-8-yl)ethanol](/img/structure/B2713385.png)
